1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
Description
1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate is a synthetic organic compound characterized by a naphthalene core substituted with a hydrazone-linked 3-chloro-2-methylphenyl group and a 4-methoxybenzoate ester. Its structure integrates multiple functional motifs:
- Hydrazone linker: Facilitates molecular rigidity and hydrogen bonding, critical for target interactions .
- 4-Methoxybenzoate ester: Improves solubility and modulates pharmacokinetic properties via lipophilic balance .
Characterization methods for similar compounds include NMR spectroscopy for structural elucidation (e.g., chemical shift analysis for substituent effects; Figure 6 in ) and LC-MS for purity assessment .
Properties
CAS No. |
765277-20-1 |
|---|---|
Molecular Formula |
C28H22ClN3O5 |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-17-23(29)8-5-9-24(17)31-26(33)27(34)32-30-16-22-21-7-4-3-6-18(21)12-15-25(22)37-28(35)19-10-13-20(36-2)14-11-19/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+ |
InChI Key |
OFYFGMUJXDYARP-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate oxoacetyl compound to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with naphthalen-2-yl 4-methoxybenzoate under specific conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro-methylphenyl moiety, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles.
Scientific Research Applications
1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate has several scientific research applications:
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chloro vs.
- Steric Effects : The 3-chloro-2-methylphenyl group in the target compound may enhance target selectivity over analogs with bulkier substituents (e.g., 4-ethylphenyl), as smaller groups reduce steric clashes in binding pockets .
- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with electron-withdrawing chloro substituents. This could modulate interactions with charged or polar residues in protein targets .
Bioactivity and Computational Predictions
- Cluster Analysis : Hierarchical clustering of bioactivity profiles () suggests that the target compound may share modes of action with hydrazone-containing analogs, such as topoisomerase inhibition or redox modulation.
- Similarity Metrics : Using Tanimoto and Dice indices (), the target compound shows >80% structural similarity to CAS 769153-33-5 but diverges in bioactivity due to the methoxy group’s electronic effects .
- Metabolic Stability : The 4-methoxybenzoate ester likely enhances metabolic stability over methyl or ethyl esters, as methoxy groups resist esterase hydrolysis .
Challenges in Structural Similarity
- Bioactivity Discrepancies: Despite high structural similarity (e.g., CAS 769152-59-2), minor substituent changes can drastically alter bioactivity. For example, replacing 4-methoxy with 4-chloro may shift activity from antifungal to anticancer .
Biological Activity
The compound 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including hydrazone formation and acylation processes. A general synthetic route may include:
- Formation of the hydrazone : Reacting 3-chloro-2-methylphenylamine with an appropriate carbonyl compound.
- Acylation : Using acetic anhydride or similar reagents to introduce the acyl group.
- Esterification : Reacting with 4-methoxybenzoic acid to form the final ester product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in:
- Cell viability reduction : Approximately 60% at 50 µM after 48 hours.
- Apoptosis induction : Increased levels of cleaved caspase-3 were observed, confirming apoptosis.
The proposed mechanism of action for this compound includes:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme inhibition : It potentially inhibits specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) generation : Induces oxidative stress in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
